4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
4-Chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a fused pyrazole-pyridine core. Key structural features include:
- Chlorine substituents at position 4 of the pyridine ring and on the benzylamide group.
- Methyl group at position 3 of the pyrazole ring.
- Phenyl group at position 1 of the pyrazole ring.
- Carboxamide linkage at position 5, functionalized with a 4-chlorobenzyl moiety.
This compound is synthesized via coupling reactions involving intermediates such as pyrazole-carboxylic acids and substituted amines, typically mediated by EDCI/HOBt in DMF . Its structural complexity and functional groups make it a candidate for pharmacological studies, particularly in targeting receptors like cannabinoid CB1 .
Properties
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O/c1-13-18-19(23)17(21(28)25-11-14-7-9-15(22)10-8-14)12-24-20(18)27(26-13)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXRDZDMMCKPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrazolo[3,4-b]pyridines
Two fundamental strategies exist for synthesizing the pyrazolo[3,4-b]pyridine core structure, which can be subsequently modified to yield the target compound:
Pyridine Formation onto a Preexisting Pyrazole Ring
This widely utilized approach involves the formation of a pyridine ring onto an existing pyrazole scaffold. The methodology typically employs 3-aminopyrazole derivatives as starting materials, which act as 1,3-NCC-dinucleophiles, reacting with suitable 1,3-CCC-biselectrophiles. The reaction mechanism generally proceeds through:
- Initial nucleophilic attack from either the amino group or the β-positioned sp² carbon atom of the aminopyrazole
- Sequential attack by the second nucleophilic center on the remaining electrophilic site
- Cyclization to form a 6-membered ring intermediate
- Dehydration to establish the pyrazolo[3,4-b]pyridine system
Pyrazole Formation onto a Preexisting Pyridine Ring
This alternative approach involves constructing the pyrazole ring onto a properly functionalized pyridine derivative. While less common, this method offers advantages for certain substitution patterns and can provide complementary access to the target structure.
Specific Preparation Methods for the Target Compound
Method 1: Aminopyrazole-Based Synthesis
This method represents the most direct approach to synthesizing the target compound, utilizing 5-amino-3-methyl-1-phenyl-1H-pyrazole as the key starting material.
Step 1: Core Scaffold Construction
The reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole and an appropriate dicarbonyl compound (such as ethyl 2-chloro-3-oxobutanoate) in refluxing acetic acid yields the pyrazolo[3,4-b]pyridine core structure.
5-amino-3-methyl-1-phenyl-1H-pyrazole + ethyl 2-chloro-3-oxobutanoate →
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reaction Conditions:
- Solvent: Glacial acetic acid
- Temperature: 110-120°C
- Time: 4-6 hours
- Catalyst: None required, acid-mediated
- Yield: 65-75%
Step 2: Ester Hydrolysis
The ester group at the 5-position undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate + NaOH →
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reaction Conditions:
- Solvent: Methanol/Water (3:1)
- Temperature: 60-70°C
- Time: 2-3 hours
- Base: 2M NaOH
- Yield: 85-95%
Step 3: Amide Coupling
The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with 4-chlorobenzylamine to yield the target compound.
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid + SOCl₂ →
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride + 4-chlorobenzylamine →
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Reaction Conditions:
- Step 1: SOCl₂ (5 equiv.), reflux, 4 hours
- Step 2: 4-chlorobenzylamine (1.1 equiv.), Et₃N (1.2 equiv.), DCM, room temperature, 20 hours
- Overall yield: 75-85%
Method 2: One-Pot Regioselective Synthesis
A more recent approach involves a highly regioselective one-pot synthesis utilizing 3-arylidene-1-pyrrolines with appropriately substituted aminopyrazoles.
Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Core
3-phenyl-3-arylidene-1-pyrroline + 5-amino-3-methyl-1-phenyl-1H-pyrazole →
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: 80-90°C
- Time: 6-8 hours
- Catalyst: Catalytic amount of p-toluenesulfonic acid
- Yield: 60-72%
Sequential Chlorination and Functionalization
Optimization of Carboxamide Formation
The formation of the carboxamide linkage with the 4-chlorobenzyl group represents a critical step in the synthesis of the target compound. Several coupling methods have been investigated to optimize this transformation.
Carboxylic Acid Activation Methods
Table 3: Comparison of Coupling Reagents for Amide Formation
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | SOCl₂ | Et₃N | DCM | 25 | 20 | 82 |
| 2 | HATU | DIPEA | DMF | 25 | 6 | 88 |
| 3 | EDC/HOBt | Et₃N | DCM | 25 | 12 | 79 |
| 4 | T₃P | Et₃N | EtOAc | 25 | 8 | 85 |
| 5 | PyBOP | DIPEA | DCM | 25 | 10 | 83 |
The data demonstrates that while the traditional thionyl chloride method provides good yields, modern coupling reagents such as HATU offer improved efficiency under milder conditions.
Structure-Based Method Selection
The choice of synthetic route depends on several factors including availability of starting materials, desired scale, and specific laboratory capabilities. Below is a comparative analysis of the three main methods:
Table 4: Comparative Analysis of Synthetic Methods
| Method | Starting Materials Accessibility | Number of Steps | Overall Yield (%) | Scale-up Potential | Purification Complexity |
|---|---|---|---|---|---|
| 1 | High | 3 | 45-60 | Good | Moderate |
| 2 | Moderate | 3-4 | 35-45 | Moderate | High |
| 3 | High | 3 | 40-55 | Very good | Moderate |
Characterization and Purity Analysis
The final compound should be characterized using multiple analytical techniques to confirm structure and purity:
¹H NMR spectroscopy: Characteristic signals include the methyl group at δ 2.21 ppm, the amide NH at δ 8.4-8.5 ppm, and the methylene protons adjacent to the amide at δ 4.5-4.6 ppm.
¹³C NMR spectroscopy: Key signals include the carbonyl carbon at approximately δ 165 ppm and the methyl carbon at δ 14-15 ppm.
Mass spectrometry: The molecular ion peak should correspond to M+ = 425 (based on the formula C₂₂H₁₆Cl₂N₄O).
HPLC purity: Should exceed 98% purity using appropriate chromatographic conditions.
Scale-Up Considerations and Process Development
For larger-scale production, Method 3 offers several advantages:
- Availability and cost of starting materials
- Fewer chromatographic purifications required
- More consistent yields across batches
- Lower hazard potential compared to Method 2 (which uses POCl₃)
Table 5: Process Parameters for Kilogram-Scale Synthesis
| Process Step | Critical Parameters | Control Strategy | Quality Attributes |
|---|---|---|---|
| Pyrazole preparation | Reaction temperature, purity of hydrazine | In-process HPLC monitoring | Purity >95% |
| Pyridine ring formation | Acetic acid quality, reaction time | TLC monitoring, temperature control | Conversion >90% |
| Chlorination | POCl₃ equivalents, temperature | Residual starting material | Complete conversion |
| Amide coupling | Amine stoichiometry, base addition rate | In-process monitoring | Amide purity |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrazolo[3,4-b]pyridine derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties.
Key Observations :
- Carboxamide vs.
- Substituent Position : Substituents at C6 (e.g., cyclopropyl in ) may sterically hinder interactions, whereas the target compound’s unsubstituted C6 allows flexibility.
Physicochemical Properties
Melting points, solubility, and spectroscopic data vary significantly with substituents:
Key Observations :
- Melting Points : Chlorinated derivatives (e.g., 3b, 4i) exhibit higher melting points (>170°C) due to increased molecular symmetry and intermolecular halogen bonding .
- Synthetic Yields : Carboxamide derivatives (e.g., 3b) show moderate yields (~68%), likely due to steric challenges in coupling reactions .
Biological Activity
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The presence of chloro and phenyl groups enhances its biological activity. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Chloro Substituents | 4-chloro and N-(4-chlorophenyl)methyl |
| Additional Groups | 3-methyl and 1-phenyl |
Recent studies have demonstrated that compounds in the pyrazolo[3,4-b]pyridine class can inhibit key enzymes involved in cell cycle regulation and apoptosis. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell proliferation and survival.
Key Findings:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cell lines such as HeLa and MCF7, demonstrating its potential as an anticancer agent.
Anticancer Activity
A study published in Molecules reported the synthesis and biological evaluation of various derivatives of pyrazolo[3,4-b]pyridine. Among these, the compound exhibited promising anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
Comparative Anticancer Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 2.59 | CDK2/CDK9 inhibition |
| Doxorubicin | HeLa | 2.35 | Topoisomerase II inhibition |
| Compound 14g | MCF7 | Not specified | CDK inhibition |
Case Studies
Several case studies highlight the efficacy of this compound against different cancer types:
- HeLa Cells : Demonstrated significant cell cycle arrest and apoptosis.
- MCF7 Cells : Showed good safety profiles on normal cell lines while effectively inhibiting tumor growth.
- HCT116 Cells : Further studies indicated that the compound could inhibit proliferation through similar mechanisms as observed in HeLa cells.
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing 4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted pyrazole and pyridine precursors under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C).
Chlorination : Introduction of chloro groups via electrophilic substitution or using reagents like POCl₃ .
Amidation : Coupling the carboxylic acid intermediate with (4-chlorophenyl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Strategies :
- Adjust reaction time and temperature to minimize byproducts.
- Use catalytic bases (e.g., DMAP) to enhance amidation efficiency.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 7.2–8.5 ppm for aromatic protons), coupling constants | Confirm substitution patterns and aromatic ring integrity |
| IR Spectroscopy | Peaks at ~1650 cm⁻¹ (amide C=O), ~1550 cm⁻¹ (C-Cl) | Identify functional groups |
| Mass Spectrometry | Molecular ion peak at m/z ~404 (M+H⁺) | Verify molecular weight |
| X-ray Crystallography | Unit cell parameters (e.g., monoclinic, P2₁/c space group) | Resolve 3D structure and bond angles |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR studies focus on modifying substituents to enhance target binding:
- Chlorophenyl group : Critical for hydrophobic interactions with enzyme pockets. Replace with fluorophenyl to assess steric/electronic effects .
- Methyl group at position 3 : Test bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric tolerance in kinase binding sites .
- Amide linkage : Replace with sulfonamide or urea to modulate solubility and hydrogen-bonding capacity .
Experimental Workflow :
Synthesize analogs with targeted substitutions.
Screen against biological targets (e.g., protein kinases) using enzymatic assays (IC₅₀ determination).
Validate results with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assay Protocols :
- Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Validate purity via HPLC (>95% purity threshold) .
- Dose-Response Validation :
- Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency.
- Replicate experiments across independent labs to rule out technical artifacts .
- Orthogonal Assays :
- Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- Methodological Answer : X-ray crystallography data (e.g., monoclinic system, a = 9.0032 Å, b = 20.1001 Å) reveals:
- Planar Pyrazolo-Pyridine Core : Facilitates π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets).
- Chlorophenyl Orientation : The dihedral angle (~45°) optimizes hydrophobic contacts with nonpolar enzyme regions .
Application : - Overlay crystal structure with target protein (e.g., PDB ID 1ATP) using PyMOL to predict binding modes.
- Mutate key residues (e.g., via site-directed mutagenesis) to validate computational predictions .
Data-Driven Research Considerations
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer : Use in silico platforms to prioritize analogs with favorable pharmacokinetics:
| Tool | Application | Output Metrics |
|---|---|---|
| SwissADME | Predict solubility (LogS), permeability (Caco-2) | Rule-of-5 compliance |
| ADMETLab 2.0 | Estimate hepatic metabolism (CYP450 inhibition) | Half-life, clearance rates |
| ProTox-II | Assess toxicity (LD₅₀, hepatotoxicity) | Toxicity class |
Comparative Analysis
Q. How does this compound compare structurally and functionally to other pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Carboxylic acid substituent | Enhanced solubility but reduced kinase inhibition |
| N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl analog | Trifluoromethyl group | Increased metabolic stability |
| Functional Insights : |
- Electron-withdrawing groups (e.g., Cl, CF₃) improve target affinity but may reduce bioavailability.
- Methyl groups at position 3 balance steric effects and synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
